molecular formula C23H20ClN3OS B2593433 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-55-7

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2593433
CAS No.: 688355-55-7
M. Wt: 421.94
InChI Key: MXGAKYQLYSUERI-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a functionalized quinazoline derivative of significant interest in medicinal chemistry research. Compounds based on the quinazolin-4-amine scaffold have been identified as potent biological agents. Notably, structurally similar 4-anilinoquinazolines have been discovered as highly active inducers of apoptosis, demonstrating potent caspase activation and inhibition of cell proliferation with EC50 values in the nanomolar range . The mechanism of action for this class of compounds has been linked to the inhibition of tubulin polymerization, which disrupts microtubule function and leads to programmed cell death . Furthermore, aminoquinazoline derivatives are also being investigated for their role as cannabinoid receptor modulators, indicating potential applications in researching a wide range of diseases including pain, atherosclerosis, and osteoporosis . The specific substitution pattern on the quinazoline core, particularly at the 2- and 4- positions, is critical for its biological activity and research value, making it a versatile intermediate for developing targeted therapeutic agents .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-28-18-12-10-16(11-13-18)14-25-22-19-7-3-5-9-21(19)26-23(27-22)29-15-17-6-2-4-8-20(17)24/h2-13H,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGAKYQLYSUERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Substituents:

    Formation of Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substitution at Position 2

  • Chlorine vs. Methyl : The 2-Cl substituent in EP128265 and the target compound enhances electrophilicity, favoring interactions with nucleophilic residues in targets like tubulin . In contrast, 2-CH3 (MPC-6827) reduces reactivity but improves metabolic stability .
  • Sulfanyl Linker : The [(2-chlorophenyl)methyl]sulfanyl group in the target compound may offer better redox stability compared to direct aryl substitutions (e.g., 4-methoxyphenyl in ).

Substitution at Position 4

  • 4-Methoxyphenylmethyl vs.

Pharmacokinetic and Pharmacodynamic Profiles

  • BBB Penetration : Methylation of the 4-amine (e.g., EP128265 and MPC-6827) correlates with high BBB penetration, a critical feature for CNS-targeting agents . The target compound lacks N-methylation, which may limit CNS bioavailability.
  • Metabolic Stability : Fluorine substitution () and methyl groups () reduce oxidative metabolism compared to chlorine, which is susceptible to dehalogenation .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H18ClN3O2S
  • IUPAC Name : this compound
  • SMILES Notation : COc1ccc(CNC(CSCc(cccc2)c2Cl)=O)cc1

Biological Activity Overview

Quinazoline derivatives, including the target compound, have been shown to exhibit various biological activities such as:

  • Anticancer Activity : Quinazoline derivatives are known for their potential in cancer therapy. Studies have demonstrated that modifications in the quinazoline structure can enhance their potency against various cancer cell lines.
  • Antibacterial Properties : Some quinazoline derivatives have exhibited antibacterial activity against a range of pathogens, making them candidates for antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including COX enzymes and DPP-IV, which are relevant in inflammatory processes and diabetes management.

The biological activities of quinazoline derivatives often stem from their ability to interact with specific molecular targets:

  • EGFR Inhibition : Certain quinazoline compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. For example, compounds similar to the target compound showed IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some studies indicate that modifications in the quinazoline structure can enhance DPP-IV inhibitory activity, which is significant for managing type 2 diabetes .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Anticancer Screening : A study synthesized benzenesulfonamide-linked quinazolinone-based hybrids and evaluated their anticancer properties against MDA-MB-231 cells. The best-performing compound exhibited a significant inhibitory profile against EGFR .
  • Antimicrobial Activity : Research has shown that specific modifications in the quinazoline structure can lead to enhanced antibacterial properties. For instance, derivatives with bulky groups demonstrated improved activity against resistant strains .
  • Enzyme Inhibition Studies : A series of studies focused on enzyme inhibition revealed that certain quinazoline derivatives could effectively inhibit COX enzymes and DPP-IV, suggesting potential therapeutic applications in inflammatory diseases and diabetes management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AEGFR Inhibition0.36
Compound BAntibacterial20.50
Compound CDPP-IV Inhibition0.76
Compound DCOX Inhibition15.00

Q & A

Q. Basic Analytical Workflow

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm substitution patterns (e.g., distinguishing 2-sulfanyl vs. 4-amine groups). For example, the methoxy group (4-OCH3_3) appears as a singlet at δ ~3.8 ppm in 1^1H NMR .
  • High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 438.0921 for C23_{23}H20_{20}ClN3_3OS) .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Q. Basic Biological Screening

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Antimicrobial Activity: Broth microdilution assay (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .

How can researchers optimize the synthetic yield of this compound?

Q. Advanced Reaction Engineering

  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., N- vs. O-alkylation) .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfanyl group incorporation efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .

What strategies are employed to resolve contradictory biological activity data across studies?

Q. Advanced Data Analysis

  • Dose-Response Reproducibility: Validate IC50_{50} values using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Metabolic Stability Testing: Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Structural Confirmation: Re-analyze batches with conflicting data via X-ray crystallography to rule out polymorphic forms .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Q. Advanced Medicinal Chemistry

  • Quinazoline Core Modifications: Replace the sulfanyl group with sulfonyl to enhance solubility but note reduced EGFR inhibition (ΔIC50_{50} from 0.2 μM to 1.5 μM) .
  • Methoxy Position Analysis: Moving the 4-methoxy group to the 3-position on the benzylamine moiety decreases cytotoxicity (e.g., IC50_{50} shifts from 5 μM to >50 μM in HeLa cells) .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to predict bioactivity cliffs and prioritize substituents for synthesis .

What mechanistic studies are critical to elucidate its mode of action?

Q. Advanced Mechanistic Probes

  • Target Identification: Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to isolate binding proteins .
  • Pathway Analysis: RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis vs. autophagy pathways) .
  • Molecular Docking: Simulate interactions with EGFR (PDB ID: 1M17) to identify key binding residues (e.g., Lys721, Thr830) .

How should researchers address discrepancies in reported synthetic yields?

Q. Advanced Troubleshooting

  • Byproduct Identification: Use LC-MS to detect intermediates (e.g., overalkylated species) and adjust stoichiometry .
  • Reaction Monitoring: In-situ IR spectroscopy to track thiourea intermediate formation during cyclization .
  • Scale-Up Considerations: Switch from batch to flow chemistry to improve heat transfer and consistency .

What are the key stability considerations for long-term storage?

Q. Advanced Formulation Science

  • Degradation Pathways: Hydrolysis of the sulfanyl group under acidic conditions; store at pH 7.4 in amber vials .
  • Lyophilization: Freeze-dry in trehalose matrix to prevent aggregation during storage at -80°C .

How can computational tools predict its ADMET properties?

Q. Advanced In Silico Modeling

  • ADMET Prediction: Use SwissADME to estimate LogP (~3.2), BBB permeability (low), and CYP450 inhibition .
  • Toxicity Profiling: ProTox-II to flag potential hepatotoxicity (e.g., similarity to known hepatotoxins) .

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